molecular formula C9H10N2O2 B6223792 1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione CAS No. 2763750-67-8

1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione

Cat. No.: B6223792
CAS No.: 2763750-67-8
M. Wt: 178.2
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Description

1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione is a heterocyclic compound that features a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyrrole with an appropriate acylating agent, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a strong acid or base as a catalyst and may require elevated temperatures to drive the cyclization process to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are introduced into the pyrrole or pyridine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Properties

CAS No.

2763750-67-8

Molecular Formula

C9H10N2O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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